![molecular formula C6H3BrFN3 B1380797 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1427448-40-5](/img/structure/B1380797.png)
8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C6H3BrFN3 . It has a molecular weight of 216.01 .
Molecular Structure Analysis
The molecular structure of 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine consists of a triazolo[4,3-a]pyridine core with bromo and fluoro substituents at the 8 and 6 positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine are not fully detailed in the sources I found. The compound’s molecular weight is 216.01 , but other properties such as density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Synthesis and Characterization
- Triazolopyridines, including derivatives like 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine, are synthesized using oxidative cyclization methods. These compounds are characterized by various techniques such as NMR, FTIR, MS, and X-ray diffraction, indicating their potential in pharmaceutical applications (El-Kurdi et al., 2021).
Structural Analysis and Stability
- The structure and stability of these compounds are critical for their applications. Studies show that the presence of halogen functionalities on the pyrimidine nucleus renders them useful as versatile synthetic intermediates for diversification, with stability allowing for isolation in pure form (Tang et al., 2014).
Biological Applications
- Certain triazolopyridine derivatives exhibit weak antifungal activity, suggesting potential applications in antimicrobial research (Yang et al., 2015).
- Some derivatives have shown inhibitory activities against Mycobacterium tuberculosis and gram-negative bacteria, indicating their relevance in the field of antimicrobial research (Verbitskiy et al., 2016).
Potential in Drug Development
- Triazolopyridine derivatives have been explored as scaffolds for developing compounds that stimulate glucagon-like peptide-1 secretion, potentially serving as novel anti-diabetes drug leads (Mishchuk et al., 2016).
- They are also investigated for their role as inhibitors of transforming growth factor-β type I receptor kinase, a target in cancer therapeutics (Krishnaiah et al., 2015).
Crystal Structure and Antifungal Activity
- The crystal structure of some triazolopyridine compounds indicates their antifungal properties, making them candidates for agricultural applications (Wang et al., 2018).
Herbicidal Properties
- Triazolopyridine derivatives have been synthesized and tested for herbicidal activities, showing potential as novel lead compounds in agricultural chemistry (Liu et al., 2015).
Versatility in Synthesis
- These compounds can be synthesized through various methods, including palladium-catalyzed reactions, highlighting their versatility in chemical synthesis (Reichelt et al., 2010).
properties
IUPAC Name |
8-bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRXXEVVIITZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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